Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 252026-98-5
VCID: VC7485848
InChI: InChI=1S/C13H8F3NO5S/c1-21-12(18)11-10(4-5-23-11)22-9-3-2-7(17(19)20)6-8(9)13(14,15)16/h2-6H,1H3
SMILES: COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Molecular Formula: C13H8F3NO5S
Molecular Weight: 347.26

Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate

CAS No.: 252026-98-5

Cat. No.: VC7485848

Molecular Formula: C13H8F3NO5S

Molecular Weight: 347.26

* For research use only. Not for human or veterinary use.

Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate - 252026-98-5

Specification

CAS No. 252026-98-5
Molecular Formula C13H8F3NO5S
Molecular Weight 347.26
IUPAC Name methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate
Standard InChI InChI=1S/C13H8F3NO5S/c1-21-12(18)11-10(4-5-23-11)22-9-3-2-7(17(19)20)6-8(9)13(14,15)16/h2-6H,1H3
Standard InChI Key SSKWXCRKPVQCCM-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Introduction

Chemical Identity and Structural Features

The compound is characterized by a thiophene ring substituted at the 2-position with a carboxylate ester group and at the 3-position with a phenoxy moiety. The phenoxy group itself bears nitro (NO₂) and trifluoromethyl (CF₃) substituents at the 4- and 2-positions, respectively. Its molecular formula is C13H8F3NO5S\text{C}_{13}\text{H}_{8}\text{F}_{3}\text{NO}_{5}\text{S}, with a molecular weight of 347.27 g/mol .

Isomeric Considerations

The positional arrangement of nitro and trifluoromethyl groups significantly influences physicochemical properties. For example:

  • CAS 91041-20-2: Nitro at 2-, CF₃ at 4-positions on phenoxy

  • CAS 303152-50-3: Nitro at 4-, CF₃ at 3-positions

  • Target compound: Nitro at 4-, CF₃ at 2-positions

This substitution pattern alters electronic effects, with the nitro group’s strong electron-withdrawing nature and CF₃’s inductive effects creating distinct reactivity profiles compared to analogues .

Synthesis and Manufacturing

While no direct synthesis route for the 4-nitro-2-CF₃ isomer is documented, established methods for related compounds involve:

  • Nucleophilic aromatic substitution: Reaction of methyl 3-hydroxythiophene-2-carboxylate with activated aryl halides under basic conditions .

  • Esterification: Post-functionalization of pre-formed thiophene carboxylic acids using methanol and acid catalysts .

Key challenges include regioselectivity control due to competing substitution sites on the phenoxy ring. Purification typically employs column chromatography, with yields averaging 60–75% for analogous reactions .

Physicochemical Properties

Data extrapolated from structurally similar compounds suggest the following properties:

PropertyValue (Predicted/Experimental)Source Compound (CAS)
Melting Point110–112°C91041-20-2
Boiling Point382.1°C at 760 mmHg91041-20-2
Density1.492 g/cm³91041-20-2
Refractive Index1.55291041-20-2
Flash Point184.9°C91041-20-2
Vapor Pressure (25°C)4.84 × 10⁻⁶ mmHg91041-20-2

The compound’s low vapor pressure and high boiling point indicate suitability for high-temperature applications, while its density reflects efficient molecular packing .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include:

    • δ 3.90 (s, 3H, COOCH₃)

    • δ 7.20–8.10 (m, 3H, aromatic protons)

    • δ 6.80–7.10 (m, 2H, thiophene protons)

  • ¹³C NMR: Distinct peaks for carbonyl carbons (~165 ppm) and CF₃ groups (~120 ppm, q, J=288HzJ = 288 \, \text{Hz})

Mass Spectrometry

  • ESI-MS: Predicted molecular ion at m/z 347.07 ([M]⁺), with fragmentation patterns dominated by loss of NO₂ (46 Da) and CF₃ (69 Da) groups .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Thiophene carboxylates are pivotal in synthesizing kinase inhibitors and anti-inflammatory agents. The nitro group facilitates downstream reductions to amine functionalities, enabling coupling reactions .

Agrochemicals

The trifluoromethyl group enhances lipid solubility, improving pesticide penetration through insect cuticles. Analogues demonstrate LC₅₀ values < 10 ppm against Aphis gossypii in preliminary assays .

Material Science

High thermal stability (decomposition > 300°C) makes these compounds candidates for heat-resistant polymers or OLED charge-transport layers .

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